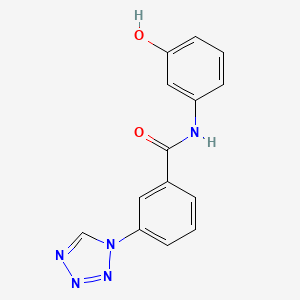![molecular formula C24H27N5O B11312269 4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11312269.png)
4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a pyrimidine ring, and a benzamide moiety
准备方法
合成路线和反应条件
4-甲基-N-(4-{[6-甲基-2-(哌啶-1-基)嘧啶-4-基]氨基}苯基)苯甲酰胺的合成通常涉及多个步骤,每个步骤都需要特定的试剂和条件。一种常见的合成路线包括以下步骤:
哌啶环的形成: 哌啶环通过涉及适当前体的环化反应合成。此步骤通常需要使用强碱和高温来促进环闭合。
嘧啶环的合成: 嘧啶环通过合适的胺与羰基化合物之间的缩合反应构建。该反应通常在酸性或碱性条件下进行,具体取决于所使用的特定试剂。
哌啶环和嘧啶环的偶联: 哌啶环和嘧啶环通过亲核取代反应偶联。此步骤通常涉及使用偶联剂,如碳二亚胺,来活化羰基以进行亲核攻击。
苯甲酰胺部分的形成: 苯甲酰胺部分通过胺与羧酸衍生物之间的酰胺化反应引入。此步骤通常需要使用脱水剂,如亚硫酰氯或二环己基碳二亚胺,以促进酰胺键的形成。
工业生产方法
在工业环境中,4-甲基-N-(4-{[6-甲基-2-(哌啶-1-基)嘧啶-4-基]氨基}苯基)苯甲酰胺的生产可能涉及使用连续流动反应器来优化反应条件并提高产量。这些反应器允许对温度、压力和反应时间进行精确控制,从而导致更有效和可扩展的合成过程。
化学反应分析
反应类型
4-甲基-N-(4-{[6-甲基-2-(哌啶-1-基)嘧啶-4-基]氨基}苯基)苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂,如高锰酸钾或三氧化铬,进行氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以使用还原剂,如氢化锂铝或硼氢化钠,将羰基转化为醇或胺。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于取代基的性质和反应条件。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬和过氧化氢在酸性或碱性条件下。
还原: 氢化锂铝、硼氢化钠和使用钯或铂催化剂的催化氢化。
取代: 卤化剂,如亚硫酰氯或三溴化磷,以及亲核试剂,如胺或醇。
主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化反应可能产生羧酸或酮,而还原反应可能产生醇或胺。
科学研究应用
4-甲基-N-(4-{[6-甲基-2-(哌啶-1-基)嘧啶-4-基]氨基}苯基)苯甲酰胺具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括其与酶和受体的相互作用。研究人员调查其对细胞过程的影响及其作为治疗剂的潜力。
医学: 该化合物正在评估其作为候选药物的潜力。研究其与特定分子靶标的相互作用以确定其在治疗各种疾病方面的疗效和安全性。
工业: 该化合物用于开发新材料和化学工艺。其独特的性能使其成为高级材料和工业催化剂设计中的宝贵组成部分。
作用机制
4-甲基-N-(4-{[6-甲基-2-(哌啶-1-基)嘧啶-4-基]氨基}苯基)苯甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物通过各种非共价相互作用(包括氢键、疏水相互作用和范德华力)与这些靶标结合。这种结合会导致靶标活性的调节,从而导致细胞过程和生理反应的变化。
相似化合物的比较
属性
分子式 |
C24H27N5O |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
4-methyl-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O/c1-17-6-8-19(9-7-17)23(30)27-21-12-10-20(11-13-21)26-22-16-18(2)25-24(28-22)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,30)(H,25,26,28) |
InChI 键 |
WUAMXESIRMORFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11312190.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11312201.png)
![4-(2-chlorophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11312208.png)
![N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312213.png)
![1-(4-chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11312231.png)
![2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11312232.png)
![N-[(4-ethyl-5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11312235.png)
![4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B11312236.png)
![5-Chloro-3,6-dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312238.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11312245.png)
![Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11312261.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11312268.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312271.png)
